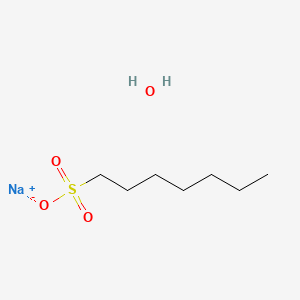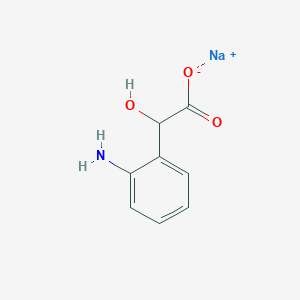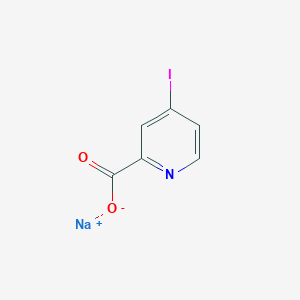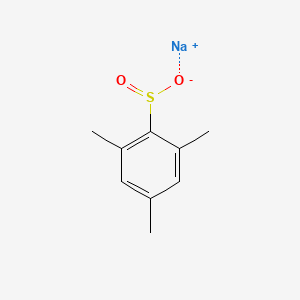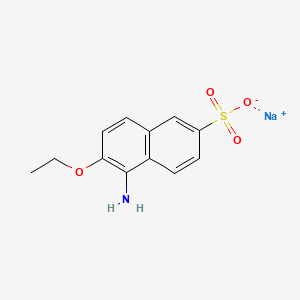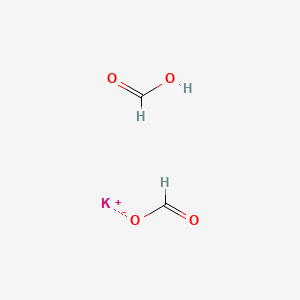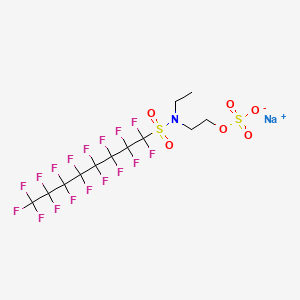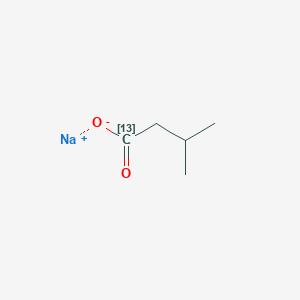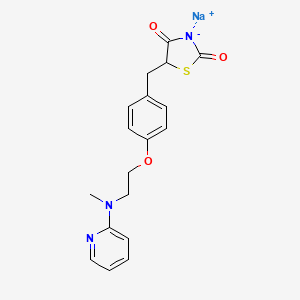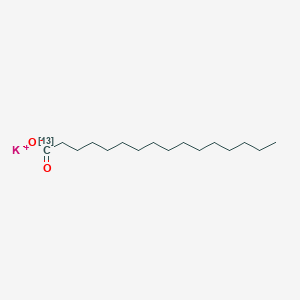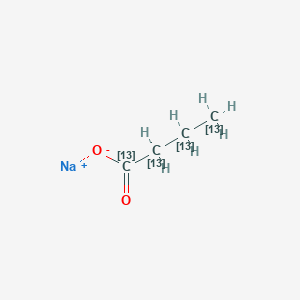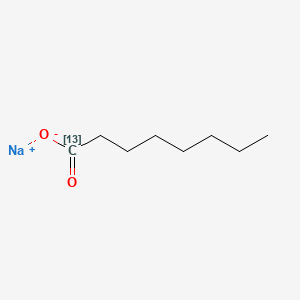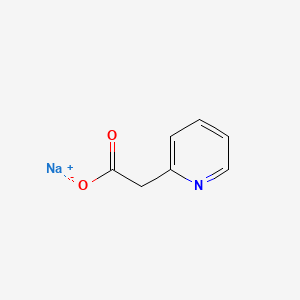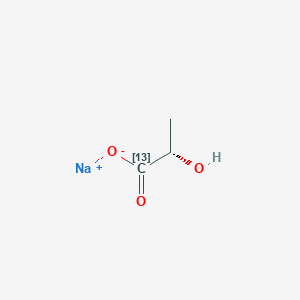![molecular formula C16H14N2O4 B1324603 4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid CAS No. 440347-91-1](/img/structure/B1324603.png)
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .
Synthesis Analysis
An efficient route to N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position has been described . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis
The structure of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, a compound with a similar structure, was determined using X-ray structure analyses . Molecules of this compound interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons .Chemical Reactions Analysis
3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives have been used as synthetic precursors of a variety of compounds with marked biological activity . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .科学的研究の応用
Crystal Structure Analysis
The study of isoquinoline derivatives and their interactions with various substituted benzoic acids, such as 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid, provides insights into their crystal structures. These structures are characterized by hydrogen bonds between carboxy and base molecules, demonstrating the importance of such compounds in understanding molecular interactions and design of novel materials. The research into these compounds contributes to the field of crystallography and materials science, offering potential applications in the development of new pharmaceuticals and advanced materials (Gotoh & Ishida, 2015); (Gotoh & Ishida, 2020).
Supramolecular Chemistry
Isoquinoline derivatives engage in supramolecular chemistry, forming non-covalent interactions with carboxylic acids to create 1D–3D supramolecular architectures. These interactions are crucial for designing molecular assemblies with specific properties and functions. Such studies expand our understanding of molecular recognition and self-assembly processes, which are fundamental for the development of nanotechnology, sensor design, and molecular electronics (Xingjun Gao et al., 2014).
Organic Synthesis and Medicinal Chemistry
Research into the synthesis of isoquinoline derivatives has led to the development of methods for creating complex organic molecules with potential medicinal properties. For instance, solid-phase synthesis techniques have been employed to create dihydroquinazoline derivatives, which are of interest for their pharmacological activities. These methodologies contribute to the fields of drug discovery and development, offering pathways to synthesize novel compounds with therapeutic potential (Jinfang Zhang et al., 2001).
Anticancer Research
Isoquinoline derivatives have been synthesized and evaluated for their anticancer properties, illustrating the role of chemical synthesis in drug discovery. The creation of compounds such as (dihydro)pyranonaphthoquinones and their epoxy analogs from 1,4-dihydroxy-2-naphthoic acid showcases the potential of isoquinoline derivatives in developing new anticancer agents. This area of research is critical for the ongoing search for more effective and targeted cancer therapies (Tuyet Anh Dang Thi et al., 2015).
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(20)12-5-6-14(15(9-12)18(21)22)17-8-7-11-3-1-2-4-13(11)10-17/h1-6,9H,7-8,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIMFZXBJJKUCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

